molecular formula C6H4BrClO2S B1265596 3-Bromobenzenesulfonyl chloride CAS No. 2905-24-0

3-Bromobenzenesulfonyl chloride

Cat. No.: B1265596
CAS No.: 2905-24-0
M. Wt: 255.52 g/mol
InChI Key: PJGOLCXVWIYXRQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It primarily targets proteins and other biological molecules with nucleophilic functional groups, such as amines and alcohols, in the body. These targets play a crucial role in various biochemical processes.

Mode of Action

The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (SO2Cl) of this compound reacts with the nucleophilic functional groups of target molecules, leading to the formation of sulfonamides or sulfonate esters . This reaction results in the modification of the target molecules, which can alter their function.

Biochemical Pathways

The sulfonylation of target molecules by this compound can affect various biochemical pathways. For instance, it has been reported that the compound participates in the synthesis of N-sulfonylanthranilic acid derivatives . These derivatives can inhibit certain enzymes, thereby affecting the corresponding biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For example, the formation of N-sulfonylanthranilic acid derivatives can lead to the inhibition of certain enzymes, potentially affecting cellular processes regulated by these enzymes .

Biochemical Analysis

Biochemical Properties

3-Bromobenzenesulfonyl chloride plays a significant role in biochemical reactions, primarily as a reagent for the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. For instance, it can react with hydroxyl groups on proteins to form sulfonate esters, thereby modifying the protein’s function and activity . Additionally, this compound is used in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, the sulfonylation of proteins can alter cell signaling pathways, gene expression, and cellular metabolism . These modifications can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as a sulfonylating agent, reacting with nucleophilic groups such as hydroxyl, amino, and thiol groups on proteins and enzymes . This reaction results in the formation of stable sulfonate esters or sulfonamides, which can inhibit or activate enzyme activity and alter gene expression . The compound’s ability to modify specific amino acid residues in proteins makes it a valuable tool for studying protein function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture can lead to hydrolysis and degradation, reducing its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound can undergo hydrolysis to form sulfonic acids, which are further metabolized by cellular enzymes . These metabolic processes can affect the compound’s activity and stability, influencing its overall impact on cellular function and metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and partition coefficient .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can modify proteins involved in key cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzenesulfonyl chloride can be synthesized through the sulfonation of 3-bromobenzene followed by chlorination. The typical synthetic route involves the reaction of 3-bromobenzene with sulfur trioxide or chlorosulfonic acid to form 3-bromobenzenesulfonic acid. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, with temperatures typically maintained between 0°C and 50°C to prevent decomposition and side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Bromobenzenesulfonyl chloride is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and the types of products formed in coupling reactions. This positional isomerism allows for selective functionalization and the synthesis of diverse organic compounds .

Properties

IUPAC Name

3-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGOLCXVWIYXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183287
Record name m-Bromobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-24-0
Record name m-Bromobenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Bromobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromobenzene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-bromobenzenesulfonyl chloride in the synthesis described in the paper?

A1: this compound acts as an electrophilic coupling partner in a palladium-catalyzed direct arylation reaction. [] This reaction allows for the introduction of a substituted benzene ring onto a benzene-1,3-disulfonyl dichloride core or other similar molecules. The bromine atom serves as a handle for the palladium catalyst, enabling the formation of a carbon-carbon bond between the two aromatic rings. This process is crucial for constructing diverse 1,3-diheteroarylbenzene derivatives.

Q2: What are the advantages of using this particular synthetic approach compared to other methods?

A2: This palladium-catalyzed direct arylation offers several benefits:

  • Efficiency: It allows for the formation of the desired 1,3-diheteroarylbenzenes in fewer steps compared to traditional methods, which can involve multi-step sequences and harsh reaction conditions. []
  • Versatility: The methodology can accommodate a range of different heteroaryl groups, increasing the diversity of compounds that can be synthesized. []

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